REACTION_CXSMILES
|
[C:1](#[N:3])[CH3:2].C([Li])(C)(C)C.[CH:9]1[C:18]2[C:13](=[CH:14][C:15]([C:19]([O:21]C)=O)=[CH:16][CH:17]=2)[CH:12]=[CH:11][N:10]=1>C1COCC1>[CH:9]1[C:18]2[C:13](=[CH:14][C:15]([C:19](=[O:21])[CH2:2][C:1]#[N:3])=[CH:16][CH:17]=2)[CH:12]=[CH:11][N:10]=1
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Name
|
|
Quantity
|
1.8 g
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Type
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reactant
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)[Li]
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Name
|
|
Quantity
|
90 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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C1=NC=CC2=CC(=CC=C12)C(=O)OC
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
|
After 1 hour
|
Duration
|
1 h
|
Type
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CUSTOM
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Details
|
the reaction was quenched with 100 mL of aqueous NH4Cl
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Type
|
EXTRACTION
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Details
|
The biphasic mixture was extracted twice with 100 mL of EtOAc
|
Type
|
WASH
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Details
|
the combined organic extracts were washed with 100 mL of brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration under reduced pressure
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=NC=CC2=CC(=CC=C12)C(CC#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 97.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |